5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)20-9-3-1-2-8(5-9)16-6-7(11(18)19)4-10(16)17/h1-3,5,7H,4,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFVHSBVRFORJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the introduction of the trifluoromethoxyphenyl group onto the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using trifluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Can yield different derivatives depending on the oxidizing agents used.
- Reduction : Modifies functional groups to produce reduced analogs.
- Substitution : The trifluoromethoxy group can be replaced under specific conditions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Carboxylic acid derivatives |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols, Amines |
| Substitution | Halogenating agents, Nucleophiles | Various substituted products |
Biology
Research has indicated that this compound may exhibit significant biological activity , particularly in the following areas:
Medicine
The compound is being explored for its potential therapeutic properties , particularly in:
- Anti-inflammatory Activities : Investigations into its effects on inflammatory pathways are ongoing.
- Anticancer Properties : Preliminary studies suggest it may interact with cancer-related biomolecules, but more research is needed to confirm these effects.
Case Studies
-
Antimicrobial Efficacy Study :
A study investigated various derivatives of pyrrolidine compounds for their antibacterial properties. Results indicated that modifications similar to those found in 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid could enhance antimicrobial activity against common pathogens. -
Therapeutic Potential in Cancer Research :
A recent publication highlighted the potential of pyrrolidine derivatives in targeting specific cancer pathways. The study suggested that compounds with similar structures could inhibit tumor growth by modulating enzymatic activities related to cancer proliferation.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials and chemical processes due to its unique physicochemical properties. Its role as an intermediate in various synthetic pathways makes it valuable for producing specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring and carboxylic acid group can also contribute to the compound’s overall biological activity by influencing its solubility, stability, and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Substituent Effects on Physicochemical Properties: The trifluoromethoxy group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (logP ~1.2) . This property may improve membrane permeability in drug design.
Synthetic Routes :
- Most analogs are synthesized via condensation reactions between itaconic acid and substituted anilines, followed by functional group modifications (e.g., esterification, hydrazide formation) . Yields range from 48% (for complex derivatives like compound 26 in ) to 89% (for hydrazone-isatin derivatives like compound 39 in ).
Biological Activity: Antioxidant Activity: Compound 36 (4-(phenylamino)phenyl analog) demonstrated significant radical-scavenging activity in DPPH assays, attributed to the electron-rich phenylamino group . Structural similarities imply the target compound may share this mechanism, though further studies are needed.
Thermal Stability :
- Melting points vary widely:
- 168–169°C for compound 36 (phenylamino-substituted) .
- >300°C for SK-119 (trihydroxybenzylidene derivative) due to extensive hydrogen bonding .
- The target compound’s melting point is unreported but likely intermediate, influenced by the balance between -OCF₃ hydrophobicity and carboxylic acid polarity.
Biological Activity
5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₂H₁₀F₃NO₃
- Molecular Weight : 289.21 g/mol
- CAS Number : 2357-26-8
- MDL Number : MFCD00665765
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₃NO₃ |
| Molecular Weight | 289.21 g/mol |
| CAS Number | 2357-26-8 |
| MDL Number | MFCD00665765 |
Anticancer Activity
Recent studies have highlighted the potential of 5-oxo-pyrrolidine derivatives as anticancer agents. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that certain derivatives significantly reduced cell viability, with some compounds exhibiting more potent effects than standard chemotherapeutics like cisplatin. Specifically, compounds with free amino groups showed enhanced anticancer properties while maintaining low toxicity towards non-cancerous cells .
Case Study: Anticancer Efficacy
In a study evaluating various derivatives, compound 15 exhibited a reduction in A549 cell viability to 66% at a concentration of 100 µM after 24 hours, suggesting strong anticancer potential . The structure-activity relationship indicated that the presence of specific functional groups plays a critical role in enhancing biological activity.
Antimicrobial Activity
The antimicrobial efficacy of 5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid has also been investigated. It was tested against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Results indicated promising activity against these pathogens, particularly against methicillin-resistant strains .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Activity Level |
|---|---|
| Methicillin-resistant S. aureus | Moderate to High |
| K. pneumoniae | Moderate |
| P. aeruginosa | Moderate |
The exact mechanism by which 5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This structural modification may also influence the compound's binding affinity to specific receptors or enzymes involved in cancer cell proliferation and microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between substituted anilines and cyclic ketones or carboxylic acid derivatives. For example, analogous pyrrolidine derivatives are synthesized via reactions of fluorinated anilines (e.g., 2,4-difluoroaniline) with itaconic acid under reflux conditions, followed by cyclization . Catalysts like sulfuric acid or palladium complexes can improve yield, while solvents (DMF, toluene) and temperature (100–120°C) are critical for regioselectivity. Optimization should include purity checks via HPLC and NMR to confirm structural integrity.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and /-NMR are essential for confirming molecular weight and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended. Differential scanning calorimetry (DSC) or melting point analysis (e.g., mp 287.5–293.5°C for similar trifluoromethyl derivatives) can validate crystallinity . Cross-validation using FT-IR for functional groups (C=O at ~1700 cm, CF at 1100–1200 cm) is advised.
Q. How can solubility challenges for this compound in aqueous buffers be addressed during in vitro assays?
- Methodological Answer : Due to the hydrophobic trifluoromethoxy group, solubility enhancers like DMSO (≤1% v/v) or cyclodextrin derivatives are often used. Pre-solubilization in organic solvents followed by dilution in PBS (pH 7.4) is typical. For quantitative studies, dynamic light scattering (DLS) can monitor aggregation, and co-solvent systems (e.g., water:ethanol 4:1) may improve stability .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Recrystallization in different solvents (e.g., ethyl acetate vs. methanol) can isolate stable polymorphs. Thermogravimetric analysis (TGA) paired with X-ray diffraction (XRD) identifies crystalline phases. For spectral validation, compare data with structurally analogous compounds (e.g., 4-(3-fluorophenyl)-5-oxopyrrolidine derivatives) and use computational tools like DFT for predicting -NMR shifts .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) can enforce enantioselectivity. For example, (3R)-configured pyrrolidine derivatives are synthesized using enantiopure starting materials (e.g., (R)-1-phenylethylamine) and monitored via chiral HPLC (Chiralpak® columns) . Racemization risks during cyclization require low-temperature conditions (<50°C) and inert atmospheres.
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electronic properties (HOMO-LUMO gaps) and reaction pathways (e.g., nucleophilic attack at the pyrrolidine carbonyl). Molecular docking (AutoDock Vina) with protein targets (e.g., enzymes with carboxylic acid-binding pockets) predicts binding affinities. Validate with in vitro inhibition assays and correlate with computational ΔG values .
Q. How do substituents on the phenyl ring (e.g., trifluoromethoxy vs. methyl) impact the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : Fluorinated groups enhance metabolic stability by resisting CYP450 oxidation. Compare half-life (t) in liver microsomes for derivatives with -OCH, -CF, or -F substituents. LC-MS/MS quantifies parent compound degradation, while -NMR tracks metabolite formation. The trifluoromethoxy group’s electron-withdrawing nature reduces aromatic ring reactivity, slowing Phase I metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
